2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of benzodioxin and pyridazinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include bromobenzenesulfonyl chloride and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: This compound shares the benzodioxin structure but differs in the attached pyrrolidine moiety.
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound that contains the benzodioxin ring without additional functional groups.
Uniqueness
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is unique due to its combination of benzodioxin and pyridazinone structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H20N2O6 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H20N2O6/c1-27-18-6-3-14(11-20(18)28-2)16-5-8-22(26)24(23-16)13-17(25)15-4-7-19-21(12-15)30-10-9-29-19/h3-8,11-12H,9-10,13H2,1-2H3 |
InChI Key |
OWIVCBQKHITIGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
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